molecular formula C24H23FN2O4 B2579819 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618363-71-6

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2579819
CAS No.: 618363-71-6
M. Wt: 422.456
InChI Key: NAYCVZNDWSHASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Diversity and Chemical Synthesis

A key application of similar compounds involves the generation of structurally diverse libraries through chemical reactions such as alkylation and ring closure. For instance, studies have demonstrated the use of ketonic Mannich bases derived from acetylthiophene as starting materials in alkylation and ring closure reactions to produce a wide array of compounds, including dithiocarbamates, thioethers, and various heterocycles (G. Roman, 2013).

Solvent Selection in Molecular Systems

Another significant application is in the field of solvent selection based on cohesive energy densities for molecular systems. Research in this area has utilized solubility measurements of related compounds to calculate Hansen solubility parameters, aiding in the selection of solvents for specific molecular systems, which in turn can impact power conversion efficiencies in devices (Bright Walker et al., 2011).

Photophysical Properties and Fluorescence

Compounds containing benzofuran and related moieties have been studied for their photophysical properties, particularly in the context of excited-state intramolecular proton transfer (ESIPT) processes. Research has focused on the synthesis and characterization of dimers based on benzofuranol heterocycles, assessing their fluorescence emission stemming from ESIPT processes (Elodie Heyer, J. Massue, G. Ulrich, 2017).

Antimicrobial Evaluation

The antimicrobial properties of pyrrole derivatives have also been a focus of research, with studies synthesizing novel compounds and evaluating their in vitro antibacterial activity. This research contributes to the discovery of new antimicrobial agents with potential therapeutic applications (Abhishek Kumar, Pankaj Kumar, Fathima Nihana, 2017).

Supramolecular Chemistry

Research has also delved into the formation of dimers and supramolecular arrangements through hydrogen bonding in derivatives of pyrrole, exploring the structural and functional implications of these arrangements (Clara S. B. Gomes et al., 2011).

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c1-26(2)12-5-13-27-21(15-8-10-17(25)11-9-15)20(23(29)24(27)30)22(28)19-14-16-6-3-4-7-18(16)31-19/h3-4,6-11,14,21,29H,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYCVZNDWSHASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.